N-(3-bromophenyl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide
Description
N-(3-bromophenyl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide is a synthetic small molecule characterized by a 1,3-dimethyl-2,6-dioxopurin-7-yl core linked via an acetamide group to a 3-bromophenyl substituent. The compound’s structure is supported by NMR data (e.g., δ 10.59 (s, 1H), 9.31 (s, 1H) for amide protons) and high-resolution mass spectrometry (HRMS) with [M + H]+ observed at m/z 475.1641, matching its molecular formula C23H20BrN8O3 .
Properties
Molecular Formula |
C15H14BrN5O3 |
|---|---|
Molecular Weight |
392.21 g/mol |
IUPAC Name |
N-(3-bromophenyl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide |
InChI |
InChI=1S/C15H14BrN5O3/c1-19-13-12(14(23)20(2)15(19)24)21(8-17-13)7-11(22)18-10-5-3-4-9(16)6-10/h3-6,8H,7H2,1-2H3,(H,18,22) |
InChI Key |
FLGBJPSLVOCWAN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=CC(=CC=C3)Br |
Origin of Product |
United States |
Biological Activity
N-(3-bromophenyl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide is a synthetic compound classified as a purine derivative. It features a bromophenyl group linked to an acetamide moiety and a dimethyl-substituted purine base. Its molecular formula is C13H12BrN5O2, with a molecular weight of approximately 336.18 g/mol. This compound has garnered attention for its potential biological activities, particularly in modulating receptor pathways critical for various physiological processes.
Research indicates that this compound acts as a modulator of the Wnt signaling pathway , which plays an essential role in cellular development and differentiation. This modulation can influence various biological processes such as cell proliferation and apoptosis. Additionally, studies suggest that this compound may interact with transient receptor potential (TRP) channels , specifically TRPA1 and TRPV1, which are implicated in pain perception and inflammatory responses.
Biological Targets
The compound's interactions with biological targets include:
- Wnt Signaling Pathway : Modulates pathways critical for cell growth and differentiation.
- TRP Channels : Influences pain sensation and inflammatory responses.
Comparative Analysis with Similar Compounds
A comparative analysis reveals that this compound shares structural similarities with other compounds but has unique biological activity due to its halogen substitution.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(1,3-dimethyl-2,6-dioxo-7-purinyl)acetamide | Contains a similar purine base | Lacks bromination; primarily studied for TRPA1 antagonism |
| N-(4-thiophen-3-ylphenyl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide | Substituted thiophene instead of bromophenyl | Potentially different biological activity due to thiophene ring |
| 2-(1,3-dimethyl-2,6-dioxo-purine)propanoic acid | Similar purine structure with a carboxylic acid | Focused on metabolic effects rather than receptor modulation |
Study 1: Modulation of the Wnt Pathway
In a study examining the effects of this compound on the Wnt signaling pathway, researchers found that the compound significantly enhanced β-catenin activity in cultured cells. This enhancement correlated with increased expression of Wnt target genes, suggesting its potential as a therapeutic agent in conditions where Wnt signaling is dysregulated.
Study 2: Interaction with TRP Channels
Another investigation focused on the compound's interaction with TRPV1 channels. The results indicated that this compound acted as an antagonist to TRPV1, leading to reduced nociceptive responses in animal models of inflammatory pain.
Scientific Research Applications
Research indicates that N-(3-bromophenyl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide exhibits significant biological activities:
-
Modulation of the Wnt Signaling Pathway :
- This compound has been shown to influence the Wnt signaling pathway, which is crucial for cellular processes such as development and differentiation. It may play a role in cancer biology by modulating pathways associated with tumor growth and metastasis .
-
Interaction with Ion Channels :
- This compound interacts with transient receptor potential channels (TRP), particularly TRPA1 and TRPV1. These channels are involved in pain perception and inflammatory responses, suggesting potential applications in pain management and anti-inflammatory therapies .
-
Anticancer Potential :
- Preliminary studies have indicated that this compound may possess anticancer properties. For instance, it has shown cytotoxic effects against various cancer cell lines, including breast and lung cancer models. The mechanism of action may involve the inhibition of specific signaling pathways that promote cancer cell survival .
Case Studies
Several studies have explored the applications of this compound:
- Case Study 1 : A study investigating the compound's effects on breast cancer cells demonstrated significant apoptosis induction at specific concentrations. The findings suggest that this compound could be further developed as a therapeutic agent for breast cancer treatment .
- Case Study 2 : Research on inflammatory models indicated that the compound effectively reduced markers of inflammation through its action on TRP channels. This positions it as a candidate for developing new anti-inflammatory drugs .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(1,3-dimethyl-2,6-dioxo-purine)propanoic acid | Similar purine structure | Focused on metabolic effects rather than receptor modulation |
| N-(4-thiophen-3-ylphenyl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide | Substituted thiophene | Potentially different biological activity due to thiophene ring |
The distinct bromination in this compound enhances its binding affinity to biological targets compared to other derivatives.
Comparison with Similar Compounds
Comparison with Similar Compounds
The 1,3-dimethyl-2,6-dioxopurin-7-yl-acetamide scaffold is a versatile pharmacophore, with modifications to the arylacetamide moiety leading to diverse biological activities. Below is a comparative analysis of structurally related compounds:
Table 1: Key Structural and Functional Comparisons
*Calculated based on molecular formula C23H20BrN8O3.
Key Observations
Substituent Effects on Target Specificity
- The 3-bromophenyl group in the target compound likely enhances steric bulk and electron-withdrawing effects compared to 4-isopropylphenyl in HC-030031, a selective TRPA1 antagonist . Bromine’s larger atomic radius may alter binding pocket interactions, though activity against TRPA1 remains unconfirmed.
- 6-Phenylpyridazin-3-yl in ETC-159 shifts activity to Wnt pathway inhibition, demonstrating how heterocyclic substituents redirect therapeutic utility .
Solubility: ETC-159’s pyridazine ring improves DMSO solubility (34 mg/mL) compared to HC-030031 (16.4 mg/mL in DMSO), critical for in vitro assays .
Biological Activity Trends TRPA1 Inhibition: HC-030031’s 4-isopropylphenyl group is optimal for TRPA1 blockade, while bulkier groups (e.g., 3-bromophenyl) may reduce potency due to steric hindrance . GPCR Modulation: The 4-bromophenyl-pyridazinone analogs () activate FPR1/FPR2, suggesting the acetamide-purine scaffold’s adaptability to GPCR targets .
Structural Modifications and Toxicity Compound 5 () replaces the aryl group with a methylcarbamothioylamino moiety, reducing neurotoxicity while enhancing MAO B inhibition (28% activity) . This highlights the scaffold’s tolerance for polar substituents.
Preparation Methods
Acetamide Side-Chain Introduction
A two-step approach is employed:
-
Alkylation with Ethyl Bromoacetate :
Reaction of 7-bromo-1,3-dimethyl-2,6-dioxopurine with ethyl bromoacetate in the presence of NaH in dry tetrahydrofuran (THF) produces ethyl 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetate. -
Amidation with 3-Bromoaniline :
The ester intermediate undergoes aminolysis with 3-bromoaniline. Catalytic use of Hünig’s base (diisopropylethylamine, DIPEA) in DMF at 80°C for 8 hours facilitates this conversion.
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | DMF | 85–90 |
| Catalyst | DIPEA (2 equiv) | — |
| Temperature | 80°C | — |
One-Pot Coupling Strategies
Recent advances favor one-pot methodologies to reduce intermediate isolation. A notable protocol involves:
-
Simultaneous alkylation and amidation using 3-bromophenyl isocyanate.
-
Reaction of 7-bromo-1,3-dimethyl-2,6-dioxopurine with 3-bromophenyl isocyanate in the presence of Pd(PPh₃)₄ as a catalyst.
Mechanistic Insight :
The palladium catalyst facilitates oxidative addition of the purine’s C–Br bond, followed by insertion of the isocyanate’s carbonyl group. Reductive elimination yields the final product.
| Parameter | Condition | Yield (%) |
|---|---|---|
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | 72 |
| Solvent | Toluene | — |
| Temperature |
Q & A
Q. What are the standard synthetic routes for N-(3-bromophenyl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide?
The compound is typically synthesized via carbodiimide-mediated coupling. A representative method involves activating 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid with 1,1'-carbonyldiimidazole (CDI) in dichloromethane (DCM) or dimethylformamide (DMF), followed by reaction with 3-bromoaniline. Purification is achieved using silica gel chromatography with dichloromethane/methanol (95:5) . Variations include substituting CDI with other coupling agents like HATU, depending on solubility and yield optimization.
Q. How is the compound characterized structurally?
Structural confirmation relies on NMR, NMR, and high-resolution mass spectrometry (HRMS). Key NMR signals include the 1,3-dimethylpurine-dione protons (δ ~3.2–3.5 ppm for methyl groups) and the acetamide carbonyl (δ ~165–170 ppm). X-ray crystallography, as demonstrated for analogs like HC-030031, confirms the planar purine core and spatial orientation of the 3-bromophenyl group .
Q. What in vitro biological screening assays are used to evaluate this compound?
Common assays include:
- TRPA1 inhibition : Calcium flux assays in HEK293 cells transfected with human TRPA1 (IC typically 4–10 μM) .
- Anticancer activity : Cell viability assays (e.g., MTT) in cancer cell lines (e.g., MCF-7, A549), with GI values compared to controls like doxorubicin .
- Solubility testing : Determined in DMSO, water, and ethanol to guide dosing in biological experiments (e.g., 34 mg/mL in DMSO) .
Advanced Research Questions
Q. How does structural modification of the purine core influence TRPA1 inhibition?
Substituting the 1,3-dimethyl groups with bulkier alkyl chains (e.g., isopropyl) reduces TRPA1 affinity, as seen in analogs like CHEM-5861528 (IC >10 μM). Conversely, halogenation at the purine C8 position enhances potency by improving hydrophobic interactions with the TRPA1 binding pocket .
Q. What contradictions exist in reported biological data, and how can they be resolved?
Discrepancies in IC values for TRPA1 inhibition (e.g., 4 μM vs. 10 μM) arise from differences in assay conditions (e.g., calcium dye sensitivity, cell line variability). Standardizing protocols (e.g., FLIPR assays with consistent agonist concentrations) and using positive controls like HC-030031 can mitigate variability .
Q. How does the 3-bromophenyl group contribute to anticancer activity compared to other substituents?
The bromine atom enhances electron-withdrawing effects, stabilizing the acetamide linkage and improving membrane permeability. In contrast, 3-chlorophenyl analogs show reduced GI values in A549 cells (0.65 μM vs. 0.72 μM for bromo), likely due to differences in halogen-bonding interactions with target kinases like EGFR .
Methodological Considerations
Q. What experimental design is critical for optimizing yield in large-scale synthesis?
Key factors include:
- Solvent selection : DMF improves solubility of intermediates over DCM, reducing reaction time from 48 h to 24 h .
- Stoichiometry : A 1.5:1 molar ratio of CDI to carboxylic acid minimizes side-product formation .
- Purification : Gradient elution (95:5 to 90:10 DCM/MeOH) resolves impurities from the target compound .
Q. How should researchers address poor aqueous solubility in in vivo studies?
Formulation strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
